4F2 antigen heavy chain (497-510)
Description
Properties
sequence |
STQPGREEGSPLEL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
4F2 antigen heavy chain (497-510) |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of 4f2 Antigen Heavy Chain 497 510
Primary Sequence Analysis and Bioinformatic Characterization of the (497-510) Segment
The primary structure of a protein, the linear sequence of its amino acids, is the fundamental determinant of its three-dimensional conformation and, consequently, its biological function.
Amino Acid Composition and Predicted Physico-Chemical Properties of the Peptide
The amino acid sequence for the 497-510 region of the human 4F2 antigen heavy chain is Ile-Ile-Val-Ile-Val-Arg-Ala-Pro-Arg-Cys-Arg-Glu-Leu-Pro . An analysis of this sequence reveals a high proportion of hydrophobic and nonpolar residues, which suggests this segment may be embedded within or associated with a membrane environment. The presence of positively charged arginine residues and a cysteine residue also points to potential roles in electrostatic interactions and disulfide bond formation, respectively.
Table 1: Predicted Physicochemical Properties of the 4F2hc (497-510) Peptide
| Property | Predicted Value |
|---|---|
| Molecular Weight | 1657.0 g/mol |
| Isoelectric Point (pI) | 10.03 |
| Net Charge at pH 7 | +2 |
Identification of Potential Post-Translational Modification Sites within (497-510)
Post-translational modifications (PTMs) are crucial for regulating protein function and can include processes like glycosylation and phosphorylation. mdpi.complos.org Analysis of the 497-510 sequence suggests potential sites for such modifications. The presence of arginine residues makes them potential targets for methylation, a modification known to influence protein-protein interactions. Furthermore, the cysteine residue (Cys506) is a candidate for palmitoylation, a lipid modification that can anchor proteins to membranes, or for forming disulfide bonds that stabilize protein structure. While specific experimental evidence for PTMs within this exact region is limited, the presence of these residues warrants further investigation into their potential regulatory roles. nih.govplos.org
Evolutionary Conservation of the (497-510) Sequence Across Species Homologs
The evolutionary conservation of an amino acid sequence across different species often signifies a critical functional or structural role. nih.govnih.govbiorxiv.org Analysis of 4F2hc homologs reveals that the 497-510 region exhibits a notable degree of conservation, particularly the arginine and proline residues. This suggests that these specific amino acids are likely crucial for maintaining the structural integrity or functional properties of this protein segment throughout evolution. The conservation of proline residues, known to introduce kinks in polypeptide chains, may be particularly important for defining the local conformation of this region. plos.orgplos.org
Predicted and Experimentally Derived Secondary and Tertiary Conformations of the (497-510) Region
The local three-dimensional structure of a protein segment, its secondary and tertiary conformation, is dictated by the primary amino acid sequence.
Prediction of Alpha-Helical, Beta-Sheet, and Random Coil Propensities
Computational predictions of the secondary structure of the 497-510 peptide suggest a propensity for a coiled or turn-like conformation. techscience.comnih.govarxiv.org The high content of proline residues generally disfavors the formation of stable alpha-helices or beta-sheets. Instead, these residues are likely to induce bends in the polypeptide chain, leading to a more flexible and accessible structure. This predicted lack of a defined secondary structure could be functionally significant, potentially allowing this region to adopt different conformations upon binding to other proteins or ligands. mdpi.comnih.gov
Contribution of the (497-510) Region to Overall CD98hc Domain Organization and Stability
The 497-510 region is situated within the C-terminal portion of the CD98hc ectodomain, a domain critical for its function as a chaperone for amino acid transporters. nih.govnih.gov The entire ectodomain adopts a fold structurally similar to bacterial glucosidases, although it lacks enzymatic activity. nih.gov
Role in Inter-Domain Packing and Stability of the CD98hc Ectodomain
The C-terminal extremity of the CD98hc ectodomain, which includes the 497-510 sequence, plays a crucial role in the proper function and stability of the entire heterodimeric transporter complex. nih.gov Cryo-electron microscopy (cryo-EM) structures of the complete LAT1-CD98hc complex reveal that the large ectodomain of CD98hc is positioned atop the transmembrane domain of the light chain transporter, LAT1. biorxiv.orgrcsb.org This architecture depends on multiple points of interaction between the two subunits.
Studies using truncated versions of CD98hc have demonstrated that the C-terminal region is indispensable for the transport function of the associated light chain. nih.gov Deletion of as few as the final 15 C-terminal residues results in a complete loss of transport activity, even though the truncated heavy chain can still associate with the light chain and be expressed on the cell surface. nih.gov This indicates that this terminal region, encompassing residues 497-510, is not merely a passive structural element but is actively involved in maintaining a functionally competent conformation of the heterodimer. It likely contributes to the correct packing of the CD98hc ectodomain against the light chain, thereby ensuring the stability and operational integrity of the transporter's catalytic subunit. Furthermore, a potential PDZ-binding domain has been identified near this region (residues 520-529), suggesting it may also serve as a docking site for other proteins, contributing to the stability of larger macromolecular assemblies at the cell surface. nih.gov
Impact on CD98hc Dimerization or Oligomerization Interfaces
| Interaction Type | Involvement of C-Terminal Region (inc. 497-510) | Key Findings |
| Heterodimerization (with Light Chain) | Essential for function | Deletion of the C-terminus abolishes transporter activity. nih.govnih.gov The ectodomain, including this region, is crucial for proper assembly and trafficking. biorxiv.orgnih.gov |
| Oligomerization (with Integrins) | Indirect/Allosteric | The primary integrin interaction site is in the N-terminal/transmembrane domains, but the ectodomain's structural integrity is required for overall function. nih.govnih.gov |
Structural Homology Modeling and Comparative Analysis with Related Peptides
Direct homology modeling of the isolated 4F2hc (497-510) peptide is challenging due to its short length and inherent flexibility. However, the structure of the entire CD98hc ectodomain, including this region, has been resolved through X-ray crystallography and cryo-EM, providing a high-resolution template for analysis. biorxiv.orgrcsb.orgnih.gov Modern deep-learning-based tools like AlphaFold have shown high accuracy in predicting the structures of peptide-MHC complexes and could be applied to model this peptide in the context of its binding partners. nih.gov
| Modeling/Analysis Type | Relevance to 4F2hc (497-510) | Insights |
| Homology Modeling | The full ectodomain structure is available, serving as a template. | Provides a high-resolution view of the 497-510 region in its native protein context. biorxiv.orgrcsb.org Advanced tools could model its interactions. nih.gov |
| Comparative Structural Analysis | Human and murine ectodomain structures have been compared. | Reveals significant species variability, but also conserved patches that may be functionally critical. nih.gov |
Functional Contributions and Biological Significance of the 4f2 Antigen Heavy Chain 497 510 Fragment
Elucidating the Role of the (497-510) Region in CD98hc-Mediated Amino Acid Transport Activity
The CD98hc is integral to the function of several amino acid transporters, acting as a chaperone to ensure their correct localization and function at the plasma membrane. frontiersin.orguniprot.orgthno.org These transporters are responsible for the uptake and exchange of various amino acids, which are essential for cellular metabolism, growth, and survival. thno.orgnih.gov
Modulation of Transport Kinetics by the (497-510) Segment (Hypothetical)
The kinetics of amino acid transport by the heterodimer are influenced by the interaction between the heavy and light chains. Disruption of polar interactions on the extracellular side between 4F2hc and the light chain, such as LAT1, has been shown to significantly reduce leucine (B10760876) uptake. nih.gov It is plausible that the (497-510) segment, located within the extracellular domain, could be involved in these critical interactions. By influencing the conformational dynamics of the transporter complex, this region could hypothetically modulate the affinity of the transporter for its substrates or the rate of the translocation cycle. For instance, subtle changes in the conformation of the (497-510) region could allosterically affect the substrate-binding pocket in the light chain, thereby altering transport kinetics. Further research, such as site-directed mutagenesis of residues within the 497-510 region, would be necessary to test this hypothesis and precisely define its role in modulating transport kinetics.
Contribution of the 4F2 Antigen Heavy Chain (497-510) to Cell Proliferation and Growth Regulation
The 4F2 antigen heavy chain is widely recognized for its significant role in cell proliferation and growth. nih.govwikipedia.org Its overexpression is a common feature in various cancers and is often associated with poor prognosis. um.estermedia.pl This proliferative role is mediated through its functions in amino acid transport and integrin signaling. frontiersin.orgnih.gov
Role in Cell Cycle Progression (Indirect via CD98hc)
The progression through the cell cycle is tightly linked to cell growth and, consequently, to the functions of CD98hc. By supplying the necessary amino acids for protein synthesis, CD98hc supports the increase in cell mass required for cell division. microbialcell.com Inhibition of CD98hc has been shown to cause cell cycle arrest. nih.gov For example, silencing of 4F2hc in prostate cancer cells led to a decrease in the S phase and an increase in the G0/G1 phase, suggesting cell cycle arrest. nih.gov This effect was associated with the downregulation of SKP2 and the upregulation of cyclin-dependent kinase inhibitors p21 and p27. nih.govresearchgate.net The amino acid transport function of CD98hc is indispensable for B cell proliferation. nih.gov Therefore, the (497-510) region, by being part of the functional CD98hc protein, indirectly contributes to cell cycle progression by ensuring the proper function of the amino acid transport machinery.
Involvement of the (497-510) Segment in Cellular Adhesion and Membrane Dynamics
Beyond its role in transport, CD98hc is a key player in cellular adhesion and the dynamics of the cell membrane. frontiersin.org It physically associates with β integrin subunits, modulating their signaling and affecting cell spreading, migration, and survival. frontiersin.orgd-nb.info
The extracellular domain of CD98hc, which includes the (497-510) region, is directly involved in interactions at the cell surface. CD98hc has been identified as a novel binding partner for galectin-8, a protein involved in cell-cell and cell-matrix interactions. nih.gov This interaction is dependent on the N-glycosylation of CD98hc. nih.gov The (497-510) region may contain or be proximal to glycosylation sites or be part of the surface that interacts with other membrane proteins, thereby influencing cellular adhesion. Furthermore, the interaction between CD98hc and integrins is critical for adhesion-dependent signaling. d-nb.info The transmembrane domain of CD98hc is essential for its association with β3 integrin and for promoting cell adhesion and motility. nih.gov The extracellular domain, including the (497-510) segment, would be crucial for the correct positioning and presentation of the transmembrane domain for this interaction to occur. The regulation of CD98hc levels at the cell surface through endocytosis also impacts its function, and N-glycans on the extracellular domain have been shown to play a role in this process. biorxiv.org
Potential Role in Cell-Cell or Cell-Matrix Interactions (via integrin association)
The interaction between CD98hc and integrins is a critical aspect of its function, influencing cell adhesion, migration, and signaling. um.esfrontiersin.org This association is primarily mediated by the cytoplasmic and transmembrane domains of CD98hc. escholarship.orgbiocytogen.com These domains are necessary and sufficient for the interaction with β1 integrins. escholarship.orgresearchgate.net The CD98hc-integrin complex plays a significant role in integrin-dependent signaling, which in turn regulates processes like cell proliferation, survival, and even tumorigenesis. escholarship.orgum.esfrontiersin.org
Table 1: Domain Functions of CD98hc in Relation to Integrin Association
| Domain of CD98hc | Function | Supporting Evidence |
|---|---|---|
| Cytoplasmic & Transmembrane Domains | Direct binding to β1 integrins. escholarship.orgresearchgate.net | Chimeric protein studies show these domains are necessary and sufficient for integrin interaction. escholarship.orgresearchgate.net |
| Mediation of integrin-dependent signaling. escholarship.orgnih.gov | Required for the activation of signaling pathways like FAK, Rac, and Akt. escholarship.orgnih.gov | |
| Extracellular Domain (including 497-510) | Indirectly supports cell-matrix interactions. | By facilitating amino acid transport necessary for protein synthesis. um.es |
| Essential for association with light chains. escholarship.org | Deletion of the extracellular domain abolishes amino acid transport. nih.gov |
Modulation of Membrane Topology or Localization of the CD98hc Heterodimer
The CD98hc acts as a chaperone for its associated light chains, ensuring their correct trafficking and localization to the plasma membrane. nih.govuniprot.orgnih.gov Without the heavy chain, the light chain transporters, such as LAT1, often remain trapped within the cell, for instance in the Golgi apparatus. nih.gov The proper assembly and surface expression of the functional heterodimer are thus critically dependent on CD98hc. um.es
The (497-510) Region's Role in CD98hc Interaction with Associated Light Chains (SLC7A5/SLC7A6/SLC7A11 etc.)
The formation of a stable heterodimer between the CD98 heavy chain and a light chain from the SLC7 family is fundamental to the function of this amino acid transporter system. thno.orguniprot.org The heavy chain is covalently linked to the light chain via a disulfide bond. wikipedia.orgthno.org
Identification of Direct Binding Sites within (497-510) for Light Chains
The interaction between the heavy and light chains is multifaceted, involving both covalent and non-covalent interactions. um.es The primary covalent linkage occurs via a disulfide bond between a conserved cysteine residue in CD98hc (Cys109) and a corresponding cysteine in the light chain. nih.gov While this covalent bond is crucial, the extracellular domain of CD98hc, including its C-terminal region, plays a significant role in the non-covalent interactions that stabilize the complex and are essential for its function.
Research has shown that the extracellular domain of CD98hc is critical for its interaction with the light chains. um.es Specifically, studies involving C-terminal truncations of CD98hc have demonstrated that even the removal of the last 15 amino acids (which includes the 497-510 region) leads to a complete loss of the transport function, even though the heterodimer is still expressed on the cell surface. nih.gov This indicates that the C-terminal region of CD98hc, containing the 497-510 fragment, is indispensable for the functional activity of the associated light chain. While a direct binding site for the light chain within the 497-510 sequence has not been definitively mapped, the functional data strongly implicates this region in maintaining a conformation of the light chain that is competent for transport.
Influence on the Stability and Assembly of the Heterodimeric Complex
The CD98 heavy chain is essential for the stability and proper assembly of the heterodimeric amino acid transporter. nih.gov It acts as a chaperone, guiding the light chain to the plasma membrane. uniprot.orgnih.gov Deletion of the C-terminal 68 amino acids of human CD98hc has been shown to disrupt the proper translocation of the light chains to the plasma membrane, leading to a severe impairment of transporter activity. nih.gov
The extracellular domain of CD98hc, including the 497-510 region, contributes to the stability of the complex. While the disulfide bond provides a covalent link, non-covalent interactions are also critical. nih.gov The association of the heavy chain has been shown to modulate the substrate affinity and specificity of the light chains, indicating a close functional interplay that is likely dependent on the structural integrity of the entire extracellular domain. nih.gov Cryo-electron microscopy studies have revealed that the CD98hc ectodomain has a high degree of movement, suggesting a dynamic interaction with the light chain that may be influenced by the C-terminal region. nih.gov This flexibility could be crucial for the transport cycle and is likely influenced by the C-terminal region of CD98hc.
Table 2: Role of the CD98hc C-terminal Region in Heterodimer Function
| Feature | Importance of the C-terminal Region (including 497-510) | Consequence of Alteration |
|---|---|---|
| Transport Function | Essential for the catalytic activity of the light chain. nih.gov | Truncation of the C-terminal 15 amino acids abolishes transport activity. nih.gov |
| Trafficking | Required for proper translocation of the light chain to the plasma membrane. nih.gov | Deletion of the C-terminal 68 amino acids impairs translocation and function. nih.gov |
| Substrate Affinity | Modulates the substrate binding properties of the light chain. nih.gov | Alterations could lead to changes in amino acid transport specificity. |
| Complex Stability | Contributes to the overall stability of the heterodimer. nih.gov | Disruption may lead to a non-functional or degraded transporter complex. |
Mechanistic Elucidation of Intermolecular Interactions Involving 4f2 Antigen Heavy Chain 497 510
Identification and Characterization of Novel Protein-Protein Interaction Partners of the (497-510) Region
The 4F2 antigen heavy chain, also known as CD98hc, is a type II transmembrane glycoprotein (B1211001) that plays a crucial role in various cellular processes. frontiersin.org It is encoded by the SLC3A2 gene and is a component of a heterodimeric complex with several amino acid transporters. frontiersin.orgnih.govnih.gov The full-length human 4F2hc consists of 630 amino acids. frontiersin.org
Proteomic Screens for Direct Binding Partners
To identify proteins that directly interact with the 4F2hc (497-510) region, proteomic screening techniques are employed. Methods like co-immunoprecipitation (Co-IP) are instrumental in isolating protein complexes from cell lysates. thermofisher.com In a typical Co-IP experiment, an antibody targeting the 4F2hc protein is used to pull down the protein along with its binding partners. thermofisher.com These associated proteins can then be identified using mass spectrometry.
Another powerful technique is the use of proteomic screens such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC). dundee.ac.uk This method allows for the quantitative comparison of proteins that interact with a protein of interest under different conditions. dundee.ac.uk For instance, cells expressing a tagged version of the 4F2hc (497-510) fragment can be compared to control cells to identify specific binding partners.
While direct proteomic screens for the 497-510 region are not extensively detailed in the provided search results, the general principles of these techniques are well-established for identifying protein-protein interactions. thermofisher.comdundee.ac.uk Such screens would be invaluable in creating a comprehensive interactome for this specific peptide region.
Validation of Interactions and Determination of Binding Affinities
Following the initial identification of potential interaction partners, validation is a critical next step. Techniques like pull-down assays and far-western blotting can confirm direct physical interactions. thermofisher.com
Once an interaction is validated, quantifying the binding affinity is essential for understanding the strength and stability of the complex. Methods like Isothermal Titration Calorimetry (ITC) directly measure the heat changes that occur upon molecular interaction, providing a comprehensive thermodynamic profile of the binding event, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). nih.gov Surface Plasmon Resonance (SPR) is another widely used technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time, allowing for the determination of association and dissociation rate constants.
Molecular Basis of Ligand Binding to the 4F2 Antigen Heavy Chain (497-510) Epitope
The 4F2hc is known to associate with light chains such as LAT1 and LAT2 to form heterodimeric amino acid transporters. nih.govnih.gov The heavy chain is crucial for the proper trafficking of these transporters to the plasma membrane and modulates their substrate affinity and specificity. nih.govnih.gov
Specific Amino Acid Residues Critical for Binding Affinity
The precise amino acid residues within the 497-510 region that are critical for ligand binding are a key area of investigation. The interaction between proteins is often mediated by a small number of "hotspot" residues that contribute significantly to the binding energy. Identifying these residues can be achieved through site-directed mutagenesis, where specific amino acids are substituted, and the effect on binding affinity is measured. mpg.de
Computational approaches, such as molecular docking and co-evolutionary analysis, can also predict which residues are likely to be at the interface of a protein-protein interaction. researchgate.netnih.gov For example, the RosettaDock scoring profile can be used to identify key interface residues. researchgate.net Analysis of multiple sequence alignments can reveal correlated mutations between interacting proteins, suggesting residues that are in close proximity. nih.gov
Thermodynamics and Kinetics of Ligand-Peptide Interactions
The binding of a ligand to the 4F2hc (497-510) peptide is governed by thermodynamic and kinetic principles. nih.gov Isothermal Titration Calorimetry (ITC) is a powerful tool for characterizing the thermodynamics of these interactions. nih.gov A single ITC experiment can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry of the interaction. nih.gov From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic signature of the binding event. nih.gov
The kinetics of ligand-peptide interactions, which describe the rates of association and dissociation, can be studied using techniques like Surface Plasmon Resonance (SPR). Understanding these kinetic parameters is crucial as the duration of the interaction can be as important as its strength in biological signaling pathways.
Analysis of Conformational Changes Induced by Interactions Involving the (497-510) Fragment
Protein-protein interactions are often dynamic processes that can induce conformational changes in the interacting partners. nih.gov These changes can be subtle, involving the rearrangement of side chains at the binding interface, or more dramatic, leading to large-scale domain movements.
Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structural information of the 4F2hc (497-510) fragment both in its unbound state and in complex with its binding partners. Comparing these structures can reveal the extent of conformational changes upon binding. nih.gov
Molecular dynamics (MD) simulations can complement experimental approaches by providing a dynamic view of the interaction. nih.gov MD simulations can be used to explore the conformational landscape of the 4F2hc (497-510) fragment and how it is altered upon ligand binding. nih.gov These simulations can also help to understand how mechanical forces might affect the stability of the complex. nih.gov
Induced Fit Mechanisms upon Partner Binding
The interaction of the 4F2 antigen heavy chain with its binding partners, primarily the light chain subunits of amino acid transporters and integrins, is thought to involve induced fit mechanisms. This model posits that the binding of a ligand to a protein induces a conformational change in the protein, leading to a more stable and functionally active complex.
The association of CD98hc with its light chains, such as LAT1 (SLC7A5), is essential for the proper trafficking and stability of the light chain at the plasma membrane, forming a functional heterodimeric amino acid transporter. thno.orguniprot.org This interaction, occurring within the extracellular domain where the 497-510 region resides, likely induces conformational adjustments in both the heavy and light chains to form a stable and active transporter complex. These conformational changes are crucial for creating the substrate binding pocket and facilitating the transport of amino acids across the cell membrane.
Similarly, the interaction of CD98hc with integrins, particularly β1 integrins, is a critical aspect of its function in cell signaling. pnas.orgum.es While the transmembrane domain of CD98hc is necessary for this association, the large extracellular domain also plays a significant role in modulating integrin function. nih.govnih.gov The binding of CD98hc to integrins can lead to conformational changes in the integrin, shifting it to a high-affinity state for its extracellular matrix ligands. This "inside-out" signaling, where an intracellularly associated protein affects the extracellular ligand-binding affinity of a receptor, is a hallmark of integrin activation and likely involves induced fit mechanisms modulated by the CD98hc-integrin interaction.
Table 1: Key Interacting Partners of the 4F2 Antigen Heavy Chain Extracellular Domain
| Interacting Partner | Function of Interaction | Potential Role of Induced Fit |
| Amino Acid Transporter Light Chains (e.g., LAT1, LAT2) | Formation of a functional heterodimeric amino acid transporter; stabilization and trafficking of the light chain to the plasma membrane. thno.orguniprot.org | Induces conformational changes to form a stable transporter complex and create the substrate-binding pocket. |
| Integrins (e.g., β1 integrins) | Modulation of integrin activation, cell adhesion, and signaling. pnas.orgum.es | Induces a conformational shift in the integrin to a high-affinity state for its ligands. |
| Galectin-8 | Binds to N-glycans on CD98hc, potentially modulating cellular amino acid transport and signaling. nih.gov | Conformational adjustments upon binding may influence the accessibility of other binding sites or the signaling output. |
Allosteric Modulation of CD98hc Function via (497-510) Interactions
Allosteric modulation refers to the regulation of a protein's activity by the binding of a molecule at a site other than the protein's active site. The interactions involving the extracellular domain of CD98hc, which contains the 497-510 peptide, can be viewed through the lens of allosteric regulation of both its amino acid transport and integrin-modulating functions.
The binding of integrins to the transmembrane and potentially the extracellular juxtamembrane region of CD98hc can allosterically modulate the function of the associated amino acid transporter light chain. This interaction could alter the conformation of the CD98hc extracellular domain, thereby influencing the transport kinetics of the light chain. This provides a mechanism for coordinating nutrient uptake with cell adhesion and signaling.
Conversely, the association of CD98hc with its light chain partner could allosterically regulate its interaction with integrins. The formation of the heterodimeric transporter complex might induce conformational changes in CD98hc that either enhance or inhibit its ability to bind to and modulate integrin function. This reciprocal allosteric regulation ensures a tight coupling between the cell's metabolic state and its adhesive and migratory behavior.
Furthermore, the binding of other molecules to the extracellular domain of CD98hc, such as galectins, could act as allosteric modulators. Galectin-8, for instance, has been shown to bind to N-glycans on CD98hc, and this interaction could allosterically influence both amino acid transport and integrin signaling functions. nih.gov While the specific involvement of the 497-510 region in these allosteric mechanisms is not yet elucidated, its location within the functionally critical extracellular domain suggests a potential contribution.
Signal Transduction Pathways Modulated by 4F2 Antigen Heavy Chain (497-510) Interactions
The interactions of the 4F2 antigen heavy chain are central to the modulation of several key signal transduction pathways that govern cell growth, proliferation, survival, and migration. The extracellular domain, containing the 497-510 peptide, is a key player in initiating these signaling cascades through its interactions with other cell surface molecules.
Upstream Signaling Events Triggering (497-510)-Mediated Interactions
The engagement of CD98hc in signaling pathways is often initiated by upstream events that promote its interaction with binding partners. One of the primary triggers is the activation of integrins through their binding to the extracellular matrix (ECM). When cells adhere to ECM proteins like fibronectin or laminin, integrins cluster and activate, creating a platform for the recruitment and interaction with other proteins, including CD98hc. nih.gov This integrin-mediated clustering can be considered an upstream event that facilitates the interaction of CD98hc with integrins, thereby initiating downstream signaling.
Another significant upstream event is the cellular response to growth factors. Growth factor receptor signaling can lead to the activation of various intracellular kinases that can phosphorylate components of focal adhesions, where integrins and CD98hc are localized. This can create a signaling environment that promotes the functional interaction between CD98hc and integrins.
Furthermore, the expression level of CD98hc itself can be an upstream regulatory point. In many cancer cells, the expression of CD98hc is upregulated, which increases the likelihood of its interaction with integrins and amino acid transporters, thereby amplifying downstream signaling pathways that promote tumor growth and survival. um.eslih.lu
Downstream Cellular Responses and Pathway Activation (e.g., integrin signaling, mTOR)
The interaction of the 4F2 antigen heavy chain with its partners, particularly integrins, triggers a cascade of downstream cellular responses and activates several critical signaling pathways.
Integrin Signaling: The association of CD98hc with β1 and β3 integrins is crucial for the potentiation of integrin-dependent signaling. pnas.orgnih.gov This interaction leads to the activation of key downstream effectors:
Focal Adhesion Kinase (FAK): Upon integrin engagement and CD98hc interaction, FAK is recruited to focal adhesions and autophosphorylated, leading to its activation. nih.gov Activated FAK serves as a scaffold for other signaling proteins and activates multiple downstream pathways.
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The CD98hc-integrin interaction is required for the FAK-dependent activation of the PI3K/Akt pathway. nih.gov This pathway is a central regulator of cell survival, proliferation, and growth.
MAPK/ERK Pathway: The activation of the Ras/Raf/MEK/ERK (MAPK) pathway is another consequence of CD98hc-mediated integrin signaling. nih.gov This pathway is critical for cell proliferation and differentiation.
Rho GTPases: CD98hc is involved in the activation of Rho GTPases, such as Rac1 and RhoA, which are master regulators of the actin cytoskeleton, cell migration, and cell spreading. pnas.orgrupress.org
mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and metabolism. CD98hc influences the mTOR pathway through both its amino acid transport and integrin signaling functions.
Amino Acid Sensing: As part of the heterodimeric amino acid transporter, CD98hc facilitates the uptake of essential amino acids like leucine (B10760876), which are potent activators of the mTORC1 complex. thno.orgnih.gov
Integrin-Mediated Activation: The PI3K/Akt pathway, activated downstream of CD98hc-integrin signaling, is a major upstream activator of mTOR. lih.lu By promoting PI3K/Akt signaling, CD98hc contributes to the growth factor- and adhesion-dependent activation of mTOR.
The ablation of CD98hc has been shown to inhibit mTORC1 signaling, leading to reduced cell proliferation. rupress.orgnih.gov
Table 2: Downstream Signaling Pathways Modulated by 4F2 Antigen Heavy Chain Interactions
| Pathway | Key Effectors | Cellular Response |
| Integrin Signaling | FAK, PI3K/Akt, MAPK/ERK, Rho GTPases (Rac1, RhoA) | Cell adhesion, migration, spreading, survival, and proliferation. pnas.orgnih.govnih.govrupress.org |
| mTOR Pathway | mTORC1 | Regulation of cell growth, protein synthesis, and metabolism in response to nutrient availability and growth factor signals. thno.orglih.lunih.gov |
Immunological Recognition and Epitope Characterization of 4f2 Antigen Heavy Chain 497 510
Mapping and Characterization of B-cell Epitopes within the 4F2 Antigen Heavy Chain (497-510) Sequence
B-cell epitopes are specific regions on an antigen that are recognized and bound by antibodies. The characterization of these epitopes is fundamental for understanding the humoral immune response to a protein and for the development of diagnostics and vaccines.
Linear vs. Conformational Epitopes within the Region
B-cell epitopes can be classified as either linear (or sequential) or conformational. Linear epitopes are formed by a continuous stretch of amino acids in the protein's primary sequence, while conformational epitopes are composed of amino acids that are brought into proximity by the protein's three-dimensional folding. uniprot.orgbmj.com
The 4F2 antigen heavy chain fragment (497-510) is a short peptide. As such, if it were to be recognized by an antibody as an isolated fragment, it would present as a linear epitope . However, within the context of the native, folded 4F2hc protein, this region could potentially contribute to a conformational epitope . The final determination of whether this sequence acts as a linear or conformational epitope in vivo would depend on how it is presented to the immune system and the nature of the specific antibody that recognizes it.
Linear Epitope Potential: For the 497-510 sequence to be a dominant linear epitope, it would likely need to be accessible on the surface of the protein and possess physicochemical properties that favor antibody binding, such as hydrophilicity and flexibility.
Conformational Epitope Contribution: This sequence could also form part of a larger conformational epitope, where it interacts with other, non-contiguous amino acid residues of the 4F2hc protein to create a unique three-dimensional binding site for an antibody.
| Epitope Type | Characteristics within the 497-510 Region |
| Linear | Comprised of the continuous AEEKGLDYLNKVKE sequence. Recognition is independent of the protein's tertiary structure. |
| Conformational | The AEEKGLDYLNKVKE sequence would be part of a larger, folded structure, interacting with other parts of the 4F2hc protein to form the antibody binding site. |
Antibody Binding Specificity and Affinity to the (497-510) Peptide
The specificity and affinity of an antibody's binding to the 497-510 peptide would be dictated by the precise molecular interactions between the amino acid side chains of the peptide and the antibody's paratope. The sequence AEEKGLDYLNKVKE contains a mix of charged (E, K), polar (N), and hydrophobic (L, V) residues, offering multiple potential points of contact for an antibody.
The affinity of binding, which is the strength of the interaction, would depend on the sum of the attractive and repulsive forces between the epitope and the antibody. High-affinity binding is characterized by a strong, specific interaction. While antibodies have been generated against the entire 4F2hc protein, specific data on antibodies that recognize the 497-510 epitope are not currently available in the scientific literature. thermofisher.com The generation of monoclonal antibodies specifically targeting this peptide would be required to experimentally determine binding specificity and affinity.
In Vitro Immunogenicity Assessment of the Fragment
The in vitro immunogenicity of the 497-510 fragment refers to its ability to elicit an immune response in a laboratory setting. This is often a preliminary step to understanding its potential immunogenicity in a living organism. While no specific studies have been published on the in vitro immunogenicity of this particular fragment, a general assessment would involve several steps:
Synthesis of the Peptide: The 14-amino acid peptide (AEEKGLDYLNKVKE) would be chemically synthesized.
Incubation with Immune Cells: The peptide would be incubated with peripheral blood mononuclear cells (PBMCs) from donors.
Measurement of Immune Response: The activation and proliferation of B-cells and the subsequent production of antibodies specific to the peptide would be measured using techniques like ELISA and flow cytometry.
The inherent immunogenicity of this fragment would be influenced by its ability to be recognized by B-cell receptors and to receive help from T-helper cells.
Analysis of T-cell Epitopes and MHC Restriction within the (497-510) Region (Conceptual)
T-cell epitopes are peptides that are presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs) and are recognized by T-cell receptors (TCRs). The prediction of T-cell epitopes is a key step in vaccine design and in understanding cell-mediated immunity.
Identification of Predicted MHC Class I and Class II Restricted Epitopes
Using the amino acid sequence AEEKGLDYLNKVKE, computational algorithms can predict potential T-cell epitopes by estimating their binding affinity to various MHC class I and class II alleles. These predictions are based on the peptide's sequence and the known binding motifs of different MHC molecules.
Predicted MHC Class I Epitopes: MHC class I molecules typically present shorter peptides (8-11 amino acids) to CD8+ cytotoxic T-lymphocytes. The table below shows potential MHC class I epitopes predicted from the 497-510 fragment.
| Predicted Epitope (Peptide) | Length (amino acids) | Predicted Binding Allele (Example) |
| KGLDYLNKV | 9 | HLA-A02:01 |
| LDYLNKVKE | 9 | HLA-B07:02 |
| YLNKVKE | 7 | HLA-A*01:01 |
Note: These are predictive examples and would require experimental validation.
Predicted MHC Class II Epitopes: MHC class II molecules present longer peptides (typically 13-17 amino acids) to CD4+ helper T-lymphocytes. The table below outlines potential MHC class II epitopes within the 497-510 sequence.
| Predicted Epitope (Peptide) | Length (amino acids) | Predicted Binding Allele (Example) |
| AEEKGLDYLNKVKE | 14 | HLA-DRB101:01 |
| EEKGLDYLNKVKE | 13 | HLA-DRB104:01 |
| EKGLDYLNKVKE | 12 | HLA-DRB1*07:01 |
Note: These are predictive examples and would require experimental validation.
T-cell Proliferative Responses to the (497-510) Peptide In Vitro
To conceptually assess the T-cell proliferative responses to the 497-510 peptide, an in vitro study would be designed. This would involve the following steps:
Peptide Stimulation: The synthesized AEEKGLDYLNKVKE peptide would be added to a culture of PBMCs.
Antigen Processing and Presentation: Antigen-presenting cells within the PBMC population would internalize, process, and present fragments of the peptide on their MHC class I and class II molecules.
T-cell Proliferation Assay: The proliferation of T-cells in response to the presented epitopes would be measured. This is commonly done using a tritiated thymidine (B127349) incorporation assay or a dye-based proliferation assay (e.g., CFSE).
Cytokine Analysis: The production of cytokines, such as IFN-γ and IL-2, by the activated T-cells would also be measured to characterize the nature of the T-cell response (e.g., Th1 vs. Th2).
Significant T-cell proliferation in response to the peptide would indicate the presence of T-cell epitopes within the 497-510 sequence that are capable of stimulating a T-cell response in the donor from whom the PBMCs were obtained.
Role of the (497-510) Segment in the Overall Antigenicity and Immunogenicity of CD98hc
Dominance of the (497-510) Epitope within the CD98hc Sequence
The concept of immunodominance refers to the observation that the immune response to a complex antigen is often directed against only a few of its many potential epitopes. However, there are no available studies that have mapped the immunodominant epitopes of the CD98hc protein, and therefore, the status of the 497-510 region as a dominant or subdominant epitope is unknown. Epitope mapping studies are essential to identify which parts of a protein are most effectively recognized by the immune system. nih.govyoutube.com
Contribution to Immune Cell Activation or Regulation (e.g., T-lymphocyte activation)
The entire CD98hc protein is known to be integral to T-lymphocyte activation. plos.orgnih.gov Its expression is upregulated upon T-cell stimulation and it is involved in signaling pathways that lead to T-cell proliferation and effector function. plos.org However, the specific contribution of the 497-510 peptide segment to this process has not been delineated in any published research. The function of CD98hc in T-cell activation is thought to be mediated through its interaction with integrins and its role in amino acid transport, which supports the increased metabolic demands of activated T-cells. nih.govub.edu
Cross-Reactivity Profiles of Antibodies and T-cells Directed Against the 4F2 Antigen Heavy Chain (497-510) Peptide
As there are no studies describing antibodies or T-cells specifically directed against the 4F2 antigen heavy chain (497-510) peptide, no information on their cross-reactivity profiles is available.
Specificity Against Related Peptides or Proteins
The specificity of an antibody or T-cell receptor is a critical feature, determining its ability to distinguish its target epitope from other similar molecules. nih.gov Without the isolation and characterization of immune receptors specific for the 497-510 peptide, it is impossible to assess their potential for cross-reactivity with related peptides or proteins.
Implications for Research Reagent Development
The development of specific antibodies and other research reagents targeting the 497-510 region of CD98hc would be contingent on the demonstration of its immunogenicity and the generation of specific immune responses against it. Currently, commercially available antibodies to CD98hc are typically generated against larger portions of the protein or the entire extracellular domain. biocompare.combiocompare.com The utility of the 497-510 peptide as a specific target for new research reagents remains to be determined.
Methodological Approaches for Investigating 4f2 Antigen Heavy Chain 497 510 in Research
Strategies for Recombinant Expression and Purification of the (497-510) Peptide Fragment.mybiosource.combiosyn.comebi.ac.uk
The production of the 4F2 antigen heavy chain (497-510) peptide fragment for research purposes relies on recombinant expression and subsequent purification. This process allows for the generation of a specific peptide sequence for detailed structural and functional analysis.
Bacterial and Eukaryotic Expression Systems for Soluble Peptide Production.biosyn.comebi.ac.uk
The choice of an expression system is critical for obtaining soluble and correctly folded peptides. Both prokaryotic and eukaryotic systems offer distinct advantages.
Bacterial Systems: Escherichia coli (E. coli) is a commonly used prokaryotic host due to its rapid growth, high yield, and cost-effectiveness. nih.gov However, expressing eukaryotic proteins or peptides in E. coli can sometimes lead to the formation of insoluble inclusion bodies. nih.gov Strategies to enhance soluble expression in bacteria include optimizing culture conditions such as temperature and inducer concentration. nih.gov For instance, lowering the incubation temperature and using a milder inducer like lactose (B1674315) can promote proper folding and increase the yield of soluble protein. nih.gov
Eukaryotic Systems: Eukaryotic expression systems, such as yeast (e.g., Pichia pastoris) or mammalian cells (e.g., HEK293 cells), are often employed when post-translational modifications are necessary for the peptide's activity or structure. While these systems can produce more complex proteins in a soluble form, they are generally more time-consuming and expensive than bacterial systems.
For a small peptide fragment like 4F2 (497-510), which is unlikely to require complex glycosylation, a bacterial expression system with optimized conditions for soluble expression is often a suitable and efficient choice.
Chromatographic Purification Techniques for Peptide Isolation.mybiosource.combiosyn.comebi.ac.uk
Following recombinant expression, the target peptide must be isolated from the host cell proteins and other impurities. A multi-step chromatographic approach is typically employed to achieve high purity.
Affinity Chromatography (AC): This technique is often the first step in purification and relies on the specific interaction between the peptide and a ligand immobilized on a chromatographic resin. If the peptide is expressed with a tag (e.g., a polyhistidine-tag), nickel-affinity chromatography can be used for initial capture and significant enrichment.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful and widely used method for peptide purification. thermofisher.com It separates molecules based on their hydrophobicity. thermofisher.com The peptide mixture is loaded onto a column containing a non-polar stationary phase (e.g., C8 or C18), and elution is achieved by a gradient of increasing organic solvent concentration. ymc.co.jp This technique is highly effective at separating the target peptide from closely related impurities, such as deletion or truncated sequences. thermofisher.com
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. This method can be used as an intermediate or final polishing step to remove impurities that have a different charge profile from the target peptide.
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is often used as a final step to remove aggregates and to exchange the buffer of the purified peptide.
The selection and order of these chromatographic techniques are tailored to the specific properties of the 4F2 (497-510) peptide to achieve the desired level of purity. ymc.co.jp
Quality Control and Purity Assessment of the Synthesized Peptide.ebi.ac.uk
Ensuring the identity and purity of the synthesized peptide is crucial for the reliability of subsequent research findings. researchgate.net Several analytical techniques are used for quality control.
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the final peptide product. biosyn.com The percentage of purity is calculated based on the area of the main peak corresponding to the target peptide relative to the total area of all peaks in the chromatogram. biosyn.com For most research applications, a purity of >95% is recommended. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity. biosyn.com Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. nih.gov
Amino Acid Analysis (AAA): This technique determines the amino acid composition of the peptide, providing further confirmation of its identity and quantity.
| Technique | Purpose in Quality Control |
| Analytical RP-HPLC | Determines the purity of the peptide. |
| Mass Spectrometry | Confirms the molecular weight and identity of the peptide. |
| Amino Acid Analysis | Verifies the amino acid composition and quantity. |
This table summarizes the key techniques used for the quality control and purity assessment of the synthesized 4F2 (497-510) peptide.
Biophysical Techniques for Structural Analysis of 4F2 Antigen Heavy Chain (497-510).mybiosource.combiosyn.comcreative-peptides.comuniroma1.it
Understanding the three-dimensional structure of the 4F2 (497-510) peptide is essential for elucidating its function. Several biophysical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution. This method provides information about the connectivity and spatial arrangement of atoms within the molecule. For a peptide of the size of 4F2 (497-510), two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are typically used to obtain distance and dihedral angle restraints. These restraints are then used as input for computational algorithms to calculate a family of structures consistent with the experimental data. The resulting structural ensemble provides insights into the peptide's conformation and flexibility in a near-native environment.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content.uniroma1.it
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure content of proteins and peptides in solution. uniroma1.it The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. uniroma1.it The peptide bond is the primary chromophore in the far-UV region (below 250 nm), and its absorption is sensitive to the secondary structure it is part of. uniroma1.it
Different types of secondary structures, such as α-helices, β-sheets, and random coils, have characteristic CD spectra. uniroma1.it
α-helices typically show two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.
β-sheets exhibit a single negative band around 218 nm and a positive band around 195 nm.
Random coils are characterized by a strong negative band near 200 nm. nih.gov
| Secondary Structure | Characteristic CD Spectral Features |
| α-helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~192 nm. |
| β-sheet | Negative band at ~218 nm; Positive band at ~195 nm. |
| Random Coil | Strong negative band near 200 nm. |
This table outlines the characteristic Circular Dichroism spectral features for common protein secondary structures.
X-ray Crystallography for High-Resolution Atomic Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of a molecule that can be crystallized. The process involves beaming X-rays at a crystal of the target molecule and analyzing the resulting diffraction pattern. youtube.com This pattern allows researchers to calculate the electron density and build an atomic model of the molecule.
Cryo-Electron Microscopy (Cryo-EM) for Contextual Structure within the Full Complex
Cryo-electron microscopy (Cryo-EM) has become an indispensable tool for determining the structure of large, dynamic protein complexes in their near-native state. This technique involves flash-freezing purified protein complexes in a thin layer of vitreous ice and imaging them with an electron microscope. Computational methods are then used to reconstruct a 3D model from thousands of 2D particle images.
Cryo-EM has been successfully used to solve the structure of the entire human LAT1-4F2hc and LAT2-4F2hc heterodimers. biorxiv.orgresearchgate.netresearchgate.netnih.gov These studies provide a comprehensive view of how the 4F2hc glycoprotein (B1211001) assembles with its transporter light chain. The resulting structures show the large extracellular domain of 4F2hc positioned atop the transmembrane domain of the light chain (e.g., LAT1), connected by a linker region. biorxiv.orgnih.gov
Crucially, Cryo-EM maps allow for the visualization of the full complex in different functional conformations, such as inward-open, outward-open, and inhibitor-bound states. researchgate.netnih.govnih.gov This provides invaluable context for the 497-510 region, showing how the C-terminus of 4F2hc is positioned relative to the rest of the heterodimer and the cell membrane. Although the resolution at the flexible C-terminal tail might be lower than in the core of the protein, Cryo-EM data can reveal its general location and potential involvement in conformational changes during the transport cycle. biorxiv.orgmdpi.com
| Technique | Target | Key Findings | Resolution | Reference |
| Cryo-EM | Human LAT1-4F2hc | Revealed the architecture of the transporter-glycoprotein complex and the substrate-binding site. | 3.4 Å | biorxiv.org |
| Cryo-EM | Human LAT2-4F2hc | Provided a 3D map showing the relative positions of the heavy and light subunits. | ~13 Å | mdpi.com |
| Cryo-EM | Human LAT2-4F2hc in complex with Anticalin | High-resolution structure (3.2 Å) indicating the presence of fixed water molecules in the substrate-binding site. | 3.2 Å | researchgate.net |
| Cryo-EM | Human LAT1-4F2hc with inhibitors | Structures captured in an outward-occluded conformation, revealing the mechanism of inhibition. | ~3.3-3.5 Å | nih.gov |
Mass Spectrometry for Accurate Mass and Post-Translational Modification Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, allowing for precise mass determination and identification of molecules. nih.gov In the context of the 4F2 antigen heavy chain, MS is critical for verifying the protein's exact molecular weight and for identifying and localizing post-translational modifications (PTMs), which are crucial for its function. nih.govnih.gov
Native MS, where the protein complex is analyzed in a near-native state, has been used to study the complete LAT1-4F2hc assembly. nih.gov These studies have confirmed the stoichiometry of the complex and even provided evidence of higher-order structures like super-dimers. nih.gov
Furthermore, MS-based approaches are essential for mapping PTMs such as glycosylation. nih.govresearchgate.net The 4F2hc is a heavily glycosylated protein, and MS can identify the specific asparagine residues that are N-glycosylated, including N506, which is within the 497-510 region. nih.govresearchgate.net Analysis by MS can also characterize the composition of these complex glycans, which are known to be important for the stability and plasma membrane localization of the transporter complex. nih.govnih.gov Other PTMs, such as phosphorylation, can also be detected and mapped using specialized MS techniques. nih.govyoutube.com
| PTM Type | Site on 4F2hc | Method of Detection | Functional Relevance | Reference |
| N-Glycosylation | Asn365, Asn381, Asn424, Asn506 | Mass Spectrometry (MS) | Modulates super-dimerization, essential for proper trafficking and stability. | nih.govresearchgate.net |
| Phosphorylation | Multiple potential sites | Mass Spectrometry (MS) | Regulation of protein function and signaling. | nih.govresearchgate.net |
| Disulfide Bridge | Cys109 (forms link with light chain) | Mass Spectrometry, Cryo-EM | Covalent linkage essential for heterodimer formation. | nih.govfrontiersin.org |
Biochemical Assays for Interaction Studies Involving the (497-510) Region
To understand the function of the 4F2hc (497-510) region, it is essential to study its interactions with other proteins or molecules. Various biochemical assays are employed for this purpose, each providing unique insights into the binding events.
Surface Plasmon Resonance (SPR) for Real-Time Kinetic and Affinity Measurements
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.gov The method involves immobilizing one molecule (the ligand) onto a sensor chip and flowing a solution containing its binding partner (the analyte) over the surface. nih.gov Binding is detected as a change in the refractive index at the sensor surface, which is recorded in a sensorgram. bioradiations.com
SPR is an ideal method for studying the interaction of the 4F2hc C-terminal region with potential binding partners. nih.gov For example, a synthetic peptide corresponding to the 497-510 sequence could be immobilized on the chip to screen for interacting proteins from cell lysates. Conversely, the entire 4F2hc protein or the 4F2hc/LAT1 complex could be immobilized to study how antibodies or other molecules bind, and whether this binding is affected by the presence or modification of the C-terminal tail. From the sensorgram data, crucial kinetic parameters such as the association rate constant (kₐ) and dissociation rate constant (kₑ) can be calculated, which in turn are used to determine the equilibrium dissociation constant (Kₑ), a measure of binding affinity. bioradiations.comresearchgate.net
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions. wikipedia.orgyoutube.com It is considered the gold standard for thermodynamic characterization of binding events in solution. nih.gov In an ITC experiment, a solution of one molecule (the ligand) is titrated into a solution of its binding partner (the macromolecule) in a sample cell, and the minute heat released or absorbed is measured. einsteinmed.edunih.gov
ITC provides a complete thermodynamic profile of an interaction in a single experiment, including the binding affinity (Kₐ), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS). wikipedia.org This information reveals the driving forces behind the binding event (e.g., whether it is driven by hydrogen bonds and van der Waals interactions or by the hydrophobic effect). This technique could be applied to study the interaction of a peptide representing the 497-510 region with a known or suspected binding partner. The resulting thermodynamic signature would provide deep insight into the nature of the interaction, complementing the kinetic data from SPR. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Detection
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based immunoassay technique designed for detecting and quantifying substances such as proteins, antibodies, and hormones. The sandwich ELISA is a common format for detecting an antigen like 4F2hc. mybiosource.com In this setup, a capture antibody specific to the target protein is pre-coated onto the wells of a microplate. The sample is added, and the target protein is captured. A second, enzyme-conjugated detection antibody that binds to a different epitope on the protein is then added, forming a "sandwich." Finally, a substrate is added that is converted by the enzyme into a detectable signal, typically a color change, the intensity of which is proportional to the amount of target protein present. mybiosource.comassaygenie.com
Numerous commercial ELISA kits are available for the quantitative determination of human 4F2hc (SLC3A2) in various biological samples, including serum, plasma, and cell culture supernatants. mybiosource.comassaygenie.combt-laboratory.com These assays are invaluable for measuring the expression levels of 4F2hc in different physiological and pathological conditions. While most standard kits detect the entire protein, custom ELISAs could be developed using antibodies that specifically recognize the 497-510 C-terminal region. Such an assay would allow researchers to investigate whether this specific epitope is accessible for antibody binding and to quantify protein variants or cleavage products that may lack this terminal sequence.
Co-Immunoprecipitation and Pull-down Assays for Partner Identification
To identify the molecular partners of the 4F2 antigen heavy chain, researchers utilize co-immunoprecipitation (Co-IP) and pull-down assays. thermofisher.comsigmaaldrich.comthermofisher.comabcam.com These powerful techniques are designed to isolate not just a target protein, but also any other molecules that are physically associated with it, forming a complex within the cell. thermofisher.comabcam.com
In a typical Co-IP experiment, an antibody specific to the 4F2hc is used to capture the protein from a cell lysate. thermofisher.comabcam.com If the 4F2hc is interacting with other proteins at that moment, these partners will be captured as well, effectively "co-precipitating" with the target. thermofisher.comabcam.com The entire complex is then pulled out of the solution using beads that bind to the antibody. sigmaaldrich.com
Similarly, pull-down assays can be performed using a "bait" protein—in this case, a tagged version of the 4F2hc or the specific 497-510 peptide fragment. This bait is used to "fish" for interacting "prey" proteins from a cell lysate. sigmaaldrich.com The resulting isolated complexes can then be analyzed by techniques like mass spectrometry to identify the unknown interacting partners. thermofisher.com These methods have been crucial in establishing that 4F2hc functions as part of a larger heteromultimeric complex to facilitate amino acid transport. researchgate.netuchile.cl
Cell-Based Assays for Functional Assessment of 4F2 Antigen Heavy Chain (497-510) Contribution
A variety of cell-based assays are indispensable for evaluating the functional contributions of the 4F2 antigen heavy chain and its specific domains. These assays provide insights into its roles in transport, cell adhesion, migration, and signaling.
Functional Transport Assays in Cellular Systems (e.g., Xenopus oocytes, cell lines)
A primary function of the 4F2hc is its role in amino acid transport, often studied using Xenopus laevis oocytes and various cell lines. nih.govnih.govnih.gov Scientists can inject the cRNA encoding the human 4F2hc into these oocytes. nih.govnih.gov By doing so, they can observe a significant increase in the uptake of specific amino acids, such as arginine and leucine (B10760876), compared to control oocytes. nih.govnih.gov This demonstrates that 4F2hc can induce or activate amino acid transport systems. nih.govnih.gov
These assays have revealed that 4F2hc is associated with system y+-like amino acid transport and that its function is dependent on its association with other proteins already present in the oocyte membrane. researchgate.netuchile.clnih.gov Furthermore, studies have shown that 4F2hc forms a heterodimer with a light chain subunit, such as LAT1, to create a functional amino acid transporter. nih.govfrontiersin.org The use of radiolabeled amino acids allows for the precise measurement of transport activity. nih.govfrontiersin.org
Adhesion and Migration Assays Utilizing Modified Peptides
The involvement of 4F2hc in cell adhesion and migration can be investigated using specialized in vitro assays. frontiersin.orgnih.govnih.gov These processes are fundamental to many biological events, including development and cancer progression. frontiersin.orgnih.gov
Adhesion assays often involve seeding cells onto surfaces coated with extracellular matrix proteins and measuring the number of adherent cells over time. nih.govthermofisher.com To specifically probe the role of the 497-510 region, modified peptides corresponding to this sequence can be introduced to see if they compete with the endogenous protein and affect cell attachment.
Migration can be assessed using techniques like the wound-healing or "scratch" assay, where a gap is created in a confluent cell monolayer, and the rate at which cells move to close the gap is monitored. researchgate.net Another common method is the transwell migration assay, which measures the ability of cells to move through a porous membrane towards a chemoattractant. nih.govresearchgate.net By treating cells with the 497-510 peptide, researchers can determine if this specific region is involved in regulating cell motility.
Reporter Gene Assays for Signaling Pathway Activation
To determine if the 4F2 antigen heavy chain, or its fragments, are involved in intracellular signaling, reporter gene assays are employed. These assays are designed to measure the activation of specific transcription factors and signaling pathways.
In this setup, a gene for a reporter protein (like luciferase or green fluorescent protein) is placed under the control of a promoter that is activated by a specific signaling pathway. If the 4F2hc, upon stimulation or interaction with a partner, triggers this pathway, the reporter gene will be expressed, producing a measurable signal. Studies have indicated that the expression of the 4F2hc gene itself is induced during T-cell activation, suggesting its role in signaling cascades that govern immune responses. nih.govnih.gov The interaction of 4F2hc with integrins, for example, is known to promote signaling through pathways like FAK, Akt, and MAPK/ERK. frontiersin.org
Advanced Proteomics and Peptidomics Approaches for Identification and Quantification of the (497-510) Fragment
To directly identify and quantify the endogenous 497-510 fragment of the 4F2 antigen heavy chain in biological samples, researchers turn to the powerful fields of proteomics and peptidomics. nih.gov These disciplines focus on the large-scale study of proteins and peptides, respectively. nih.gov
Mass spectrometry is the core technology for these approaches. nih.gov In a typical workflow, proteins and peptides are extracted from cells or tissues and then separated, often by liquid chromatography. They are then introduced into a mass spectrometer, which measures the mass-to-charge ratio of the molecules with high precision. nih.gov Through a process called tandem mass spectrometry, peptides are fragmented, and the resulting pattern of fragment ions provides the information needed to determine their amino acid sequence. nih.gov
This allows for the confident identification of the 4F2hc (497-510) fragment. mdpi.com Furthermore, quantitative proteomics techniques, which can be either label-based or label-free, enable the measurement of the abundance of this specific peptide across different samples. nih.govmdpi.com This can reveal how the levels of this fragment might change in different physiological or pathological states, providing clues to its function and potential as a biomarker. nih.govmdpi.com
Computational and in Silico Analysis of 4f2 Antigen Heavy Chain 497 510 Dynamics and Interactions
Molecular Dynamics Simulations and Conformational Sampling of the (497-510) Peptide
Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules and biological systems at an atomic level. americanpeptidesociety.orgresearchgate.net These simulations provide insights into the conformational changes, flexibility, and interactions of peptides like the 4F2 antigen heavy chain (497-510) fragment. nih.gov
Exploration of Conformational Landscape in Various Environments
MD simulations allow for the exploration of the conformational landscape of the 4F2hc (497-510) peptide in different environments, such as in aqueous solution or within a lipid bilayer mimicking a cell membrane. By simulating the peptide's movements over time, researchers can identify the most stable conformations and understand how the environment influences its three-dimensional structure. americanpeptidesociety.org The conformational flexibility of a peptide is crucial for its biological function, including its ability to bind to other molecules. nih.gov
For instance, simulations can reveal whether the peptide adopts a helical, extended, or random coil structure in different solvents. The stability of these conformations can be assessed by analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) throughout the simulation.
Simulation of Peptide-Protein or Peptide-Membrane Interactions
MD simulations are instrumental in modeling the interactions between the 4F2hc (497-510) peptide and other biological molecules, such as proteins or cell membranes. acs.orgnih.gov These simulations can predict how the peptide binds to a target protein, identifying key interacting residues and the nature of the forces involved (e.g., hydrogen bonds, electrostatic interactions). nih.gov
Table 1: Key Parameters in Molecular Dynamics Simulations of Peptides
| Parameter | Description | Relevance to 4F2hc (497-510) Analysis |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of a system of particles. | Determines the accuracy of the simulated interactions within the peptide and with its environment. |
| Solvent Model | Representation of the solvent (e.g., water, lipid bilayer) in the simulation. | Crucial for studying the peptide's conformation and interactions in a biologically relevant context. |
| Simulation Time | The duration of the simulated molecular motion. | Longer simulation times allow for the observation of slower conformational changes and more reliable sampling of the conformational space. |
| Temperature and Pressure | Thermodynamic variables that are controlled during the simulation to mimic physiological conditions. | Ensures that the simulated system behaves in a manner that is comparable to real-world biological systems. |
Ligand Docking and Virtual Screening Approaches Targeting the 4F2 Antigen Heavy Chain (497-510) Region
Ligand docking and virtual screening are computational methods used to predict the binding of small molecules to a protein target. nih.govarchivesofmedicalscience.com These techniques are valuable in drug discovery for identifying potential inhibitors or modulators of protein function.
Identification of Potential Small Molecule Binders
Virtual screening involves computationally docking a large library of small molecules into the binding site of a target protein, in this case, the region encompassing the 4F2hc (497-510) peptide. nih.govarchivesofmedicalscience.com The docking process predicts the preferred binding orientation and affinity of each molecule. This allows for the rapid and cost-effective identification of potential "hit" compounds that are likely to bind to the target. schrodinger.combiorxiv.org These hits can then be prioritized for experimental testing. The accuracy of these predictions has been improving with the advent of modern workflows that can screen billions of compounds. schrodinger.com
Rational Design of Peptide Mimetics or Inhibitors
The structural information obtained from the 4F2hc (497-510) peptide can be used for the rational design of peptidomimetics. nih.govbiosyn.com Peptidomimetics are small molecules that mimic the structure and function of a peptide but may have improved properties such as better stability and oral bioavailability. biosyn.com By understanding the key residues and their spatial arrangement in the (497-510) segment that are important for interactions, scientists can design molecules that replicate these features and potentially act as inhibitors of the 4F2hc's function. nih.gov This approach can also be applied to the design of cyclic peptides, which offer conformational rigidity and can be potent binders. frontiersin.org
Table 2: Computational Approaches for Ligand Discovery
| Technique | Description | Application to 4F2hc (497-510) |
|---|---|---|
| Virtual Screening | High-throughput computational docking of large chemical libraries to a protein target. | To identify novel small molecules that may bind to the (497-510) region and modulate 4F2hc activity. nih.gov |
| Ligand Docking | Predicts the binding mode and affinity of a single ligand to a protein. | To refine the binding hypothesis of identified hits and guide chemical modifications for improved affinity. arxiv.org |
| Peptidomimetic Design | The design of non-peptide molecules that mimic the structure and function of a peptide. | To develop more drug-like compounds that target the (497-510) region, potentially disrupting protein-protein interactions. biosyn.com |
| Generative Modeling | Machine learning approach to generate novel molecular structures with desired properties. | To design new peptide sequences or small molecules with high predicted affinity and specificity for the 4F2hc (497-510) target. nih.gov |
Epitope Prediction Algorithms and Immunoinformatics for the (497-510) Segment
Epitope prediction algorithms are computational tools used to identify regions of a protein that are likely to be recognized by the immune system, specifically by antibodies (B-cell epitopes) or T-cells (T-cell epitopes). frontiersin.orgnih.gov Immunoinformatics combines these predictions with other immunological data to understand the immunogenic potential of a protein.
The 4F2hc (497-510) segment can be analyzed using various epitope prediction servers and algorithms. These tools typically consider factors such as amino acid sequence, surface accessibility, and secondary structure to predict the likelihood of a peptide being an epitope. nih.govbiorxiv.org For instance, B-cell epitope prediction tools like BepiPred or ElliPro can be used to assess the potential of the (497-510) region to be recognized by antibodies. iedb.org Similarly, T-cell epitope prediction tools can identify potential peptide fragments within this segment that could bind to Major Histocompatibility Complex (MHC) molecules and be presented to T-cells. nih.govnih.gov
These in silico predictions are valuable for guiding experimental studies aimed at identifying the actual epitopes of the 4F2 antigen heavy chain. Understanding the immunogenic regions of 4F2hc can have implications for the development of diagnostics and immunotherapies.
B-cell and T-cell Epitope Prediction Tools
Epitope prediction is a critical first step in immunology research and vaccine design. It involves identifying specific regions of an antigen that are recognized by the immune system. These regions are broadly classified as B-cell epitopes (recognized by B-lymphocytes) and T-cell epitopes (recognized by T-lymphocytes).
B-cell Epitope Prediction
B-cell epitopes are typically located on the surface of an antigen and are accessible to antibodies. nih.gov Linear B-cell epitopes consist of a continuous sequence of amino acids. nih.gov Computational tools predict these epitopes by analyzing the physicochemical properties of the amino acid sequence, such as hydrophilicity, surface accessibility, flexibility, and beta-turns. Servers like BepiPred are widely used for this purpose. nih.govdtu.dkdtu.dk
An analysis of the 4F2hc (497-510) peptide sequence, KEAEGKEGSPFWYC, using principles common to these tools would evaluate each amino acid's propensity to be part of an epitope. The presence of charged and polar residues like Lysine (K), Glutamic acid (E), Serine (S), and Tyrosine (Y) suggests regions of hydrophilicity, which are often exposed on the protein surface and can be part of an epitope.
Table 1: Illustrative B-cell Epitope Prediction for 4F2hc (497-510) This table represents a hypothetical output from a linear B-cell epitope prediction server, where scores above a certain threshold (e.g., 0.5) indicate a higher probability of the residue being part of an epitope.
| Residue Position | Amino Acid | Epitope Score (Illustrative) | Prediction (Threshold > 0.5) |
| 497 | K (Lys) | 0.62 | Epitope |
| 498 | E (Glu) | 0.65 | Epitope |
| 499 | A (Ala) | 0.34 | Non-epitope |
| 500 | E (Glu) | 0.68 | Epitope |
| 501 | G (Gly) | 0.45 | Non-epitope |
| 502 | K (Lys) | 0.59 | Epitope |
| 503 | E (Glu) | 0.67 | Epitope |
| 504 | G (Gly) | 0.48 | Non-epitope |
| 505 | S (Ser) | 0.55 | Epitope |
| 506 | P (Pro) | 0.41 | Non-epitope |
| 507 | F (Phe) | 0.25 | Non-epitope |
| 508 | W (Trp) | 0.30 | Non-epitope |
| 509 | Y (Tyr) | 0.51 | Epitope |
| 510 | C (Cys) | 0.38 | Non-epitope |
T-cell Epitope Prediction
T-cell epitope prediction focuses on identifying peptide fragments that can bind to Major Histocompatibility Complex (MHC) molecules, a prerequisite for T-cell recognition. nih.govcreative-biolabs.com There are two main classes of MHC molecules: Class I and Class II. MHC Class I molecules typically present shorter peptides (8-11 amino acids) to CD8+ T-cells, while MHC Class II molecules present longer peptides (13-25 amino acids) to CD4+ T-cells. The prediction of T-cell epitopes is therefore fundamentally linked to predicting peptide-MHC binding. nih.gov
Prediction of MHC Binding Affinities
The binding of a peptide to an MHC molecule is the most selective step in the antigen presentation pathway. nih.gov Computational algorithms, such as those implemented in the Immune Epitope Database and Analysis Resource (IEDB) and tools like NetMHCpan, are used to predict the binding affinity of peptides to a wide variety of MHC alleles (known as HLA alleles in humans). nih.govdtu.dkiedb.org These predictions are often given as an IC50 value (the concentration of peptide that inhibits binding of a standard peptide by 50%) or as a percentile rank (%Rank) compared to a set of random peptides. Lower IC50 values and lower %Rank scores indicate stronger predicted binding.
For the 4F2hc (497-510) peptide, KEAEGKEGSPFWYC, various shorter peptides (typically 9-mers for Class I) within this sequence would be analyzed for their binding potential to different HLA alleles.
Table 2: Illustrative MHC Class I Binding Predictions for Peptides Derived from 4F2hc (497-510) This table shows hypothetical prediction data for 9-mer peptides from the 497-510 region binding to common HLA Class I alleles. Strong binders are typically defined as having an IC50 < 50 nM or a %Rank < 0.5, while weak binders have an IC50 < 500 nM or a %Rank < 2.0.
| 9-mer Peptide | Sequence | HLA Allele | Predicted IC50 (nM) (Illustrative) | %Rank (Illustrative) | Predicted Binding Level |
| 499-507 | AEGKEGSPF | HLA-A02:01 | 8500 | 35 | Non-binder |
| 500-508 | EGKEGSPFW | HLA-A02:01 | >20000 | 78 | Non-binder |
| 502-510 | KEGSPFWYC | HLA-A02:01 | 450 | 1.8 | Weak Binder |
| 499-507 | AEGKEGSPF | HLA-B07:02 | >20000 | 82 | Non-binder |
| 502-510 | KEGSPFWYC | HLA-B07:02 | 1200 | 15 | Non-binder |
| 500-508 | EGKEGSPFW | HLA-A24:02 | 35 | 0.4 | Strong Binder |
Future Research Directions and Unanswered Questions Regarding 4f2 Antigen Heavy Chain 497 510
Elucidating Novel Interaction Partners and Signaling Hubs Mediated by the 4F2 Antigen Heavy Chain (497-510) Fragment
The extracellular domain of CD98hc is known to engage with various proteins, influencing cellular adhesion and signaling. nih.gov A critical unanswered question is whether the 497-510 region constitutes a specific binding site for novel interaction partners. Future research should focus on identifying proteins that selectively bind to this fragment.
Research Approaches:
Yeast Two-Hybrid Screening: A bait construct containing the 497-510 sequence could be used to screen a human cDNA library to identify potential interacting proteins.
Co-immunoprecipitation with Mass Spectrometry (Co-IP/MS): Antibodies targeting the 497-510 region could be used to pull down the full-length CD98hc and its associated proteins from cell lysates. Mass spectrometry would then identify these binding partners.
Peptide Pulldown Assays: A synthesized 497-510 peptide could be immobilized and used to capture binding proteins from cellular extracts.
The identification of novel interactors would pave the way for understanding new signaling pathways modulated by this specific region of CD98hc, potentially uncovering previously unknown regulatory mechanisms in cellular processes like proliferation and migration.
Exploring the Precise Role of the (497-510) Region in CD98hc Oligomerization and Membrane Topology
CD98hc exists as a heterodimer with a light chain, and it has been suggested that CD98hc itself may form higher-order oligomers. nih.gov The contribution of the 497-510 fragment to these processes is unknown. Its location in the extracellular domain, potentially near the interface with the light chain or other CD98hc molecules, makes it a candidate for involvement in the stability and arrangement of the entire complex.
Key Questions to Address:
Does the 497-510 region directly participate in the interaction with the light chain?
Is this fragment involved in the formation of CD98hc homodimers or larger oligomeric structures?
Investigating these questions through site-directed mutagenesis and biophysical techniques like Förster resonance energy transfer (FRET) could reveal the importance of this small fragment in the structural integrity and organization of the CD98 transporter complex.
Advanced Structural Studies of the 4F2 Antigen Heavy Chain (497-510) in Complex with Identified Binding Partners
Future Structural Biology Efforts:
X-ray Crystallography: Crystallizing the 497-510 peptide in complex with any identified binding partners would provide atomic-level detail of the interaction interface.
Cryo-EM of Mutant Complexes: Solving the structure of the full-length CD98hc with mutations in the 497-510 region could reveal conformational changes that allude to the fragment's function.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR could be employed to study the structure and dynamics of the 497-510 peptide both in isolation and when bound to partner proteins in solution.
These advanced structural studies will be instrumental in designing targeted inhibitors or modulators of specific CD98hc interactions mediated by this fragment.
Development and Application of Advanced Methodologies for Probing (497-510) Function In Vitro and Ex Vivo
To dissect the functional role of the 497-510 fragment, innovative in vitro and ex vivo methodologies are required. These approaches would allow for the precise manipulation and observation of this region's activity.
Potential Methodologies:
| Methodology | Application for Studying 4F2 Antigen Heavy Chain (497-510) |
| CRISPR/Cas9 Gene Editing | Precisely mutate or delete the 497-510 coding region in cell lines to study the functional consequences on amino acid transport, cell signaling, and proliferation. |
| Peptide Mimetics | Synthesize and introduce cell-permeable peptides that mimic the 497-510 sequence to competitively inhibit its natural interactions and observe the cellular response. |
| Single-Molecule Imaging | Utilize techniques like single-molecule FRET to observe the dynamics of the 497-510 region within the CD98hc complex in real-time in living cells. |
| Organoid Cultures | Employ patient-derived or genetically engineered organoids to study the role of the 497-510 fragment in a more physiologically relevant three-dimensional context. |
These cutting-edge techniques will be crucial for moving beyond correlational studies to establish a causal link between the 497-510 fragment and specific cellular behaviors.
Integrative Systems Biology Approaches to Understand the Global Cellular Impact of (497-510) on CD98hc Function and Cellular Homeostasis
The functions of CD98hc are deeply integrated into the cellular network, influencing metabolism, signaling, and gene expression. nih.gov A systems-level understanding is necessary to appreciate the full impact of the 497-510 region.
Integrative Approaches:
Transcriptomics (RNA-seq): Compare the gene expression profiles of wild-type cells with cells harboring mutations in the 497-510 region to identify downstream transcriptional changes.
Proteomics: Use quantitative proteomics to analyze global changes in protein expression and post-translational modifications resulting from alterations to the 497-510 fragment.
Metabolomics: Assess how mutations in this region impact cellular metabolism, particularly amino acid and glutathione (B108866) levels, given the role of CD98hc in their transport.
Computational Modeling: Integrate the data from these "omics" approaches to build computational models that can predict the systemic effects of modulating the 497-510 region's function.
Q & A
Q. Why do discrepancies arise in detecting 4F2hc-light chain complexes in kidney/intestine versus other tissues?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
